Triethyl benzene-1,3,5-tricarboxylate Triethyl benzene-1,3,5-tricarboxylate
Brand Name: Vulcanchem
CAS No.: 4105-92-4
VCID: VC21314927
InChI: InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
SMILES: CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC
Molecular Formula: C15H18O6
Molecular Weight: 294.3 g/mol

Triethyl benzene-1,3,5-tricarboxylate

CAS No.: 4105-92-4

Cat. No.: VC21314927

Molecular Formula: C15H18O6

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Triethyl benzene-1,3,5-tricarboxylate - 4105-92-4

Specification

CAS No. 4105-92-4
Molecular Formula C15H18O6
Molecular Weight 294.3 g/mol
IUPAC Name triethyl benzene-1,3,5-tricarboxylate
Standard InChI InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
Standard InChI Key KXGOWZRHSOJOLF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC
Canonical SMILES CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC

Introduction

Triethyl benzene-1,3,5-tricarboxylate, also known as triethyl 1,3,5-benzenetricarboxylate, is a chemical compound with the molecular formula C15H18O6. It is an ester derivative of 1,3,5-benzenetricarboxylic acid, commonly referred to as trimesic acid. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Preparation

The synthesis of triethyl benzene-1,3,5-tricarboxylate typically involves the esterification of 1,3,5-benzenetricarboxylic acid with ethanol. This process can be facilitated by various catalysts, such as sulfuric acid or other acidic catalysts, to enhance the reaction rate and yield.

Applications and Uses

Triethyl benzene-1,3,5-tricarboxylate is used in various chemical syntheses, particularly in the preparation of complex organic molecules. Its role as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals is significant due to its reactive functional groups.

Research Findings

Recent studies have focused on the structural analysis and crystallographic properties of triethyl benzene-1,3,5-tricarboxylate. The compound's crystal structure has been extensively studied, providing insights into its molecular arrangement and potential applications in materials science .

Safety and Handling

While specific safety data for triethyl benzene-1,3,5-tricarboxylate may be limited, handling organic esters generally requires caution due to potential irritation and flammability risks. It is advisable to handle the compound in well-ventilated areas and avoid exposure to heat sources.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator